4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate
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Overview
Description
4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl acetylenedicarboxylate with thiosemicarbazide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial, antifungal, and anticancer agents.
Agriculture: The compound can be used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole derivatives
- 2,5-Diamino-1,3,4-thiadiazole
Uniqueness
4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and two carboxylate groups can enhance its solubility and interaction with biological targets, making it a valuable compound in various research applications .
Properties
CAS No. |
4100-15-6 |
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Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
dimethyl thiadiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C6H6N2O4S/c1-11-5(9)3-4(6(10)12-2)13-8-7-3/h1-2H3 |
InChI Key |
MFDUAAFNDRNNDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C(=O)OC |
Origin of Product |
United States |
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